Ivisol - 11132-71-1

Ivisol

Catalog Number: EVT-1515473
CAS Number: 11132-71-1
Molecular Formula: CaO6V2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Ivosidenib involves several key steps, primarily focusing on chiral synthesis methods. A notable method includes the reaction of L-pyroglutamic acid with o-chlorobenzaldehyde and 3-amino-5-fluoropyridine in the presence of a chiral protonic acid catalyst. The reaction typically occurs in dichloromethane under an inert atmosphere, followed by cooling and dropwise addition of 1,1-difluoro-3-isocyclobutyronitrile. The resulting product undergoes purification processes such as recrystallization to yield optically pure intermediates with yields ranging from 42% to 94% depending on the specific conditions used .

Molecular Structure Analysis

Structure and Data

Ivosidenib is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula for Ivosidenib is C_12H_13F_2N_2O_2, with a molecular weight of approximately 256.24 g/mol. The structure features a pyridine ring, a fluorinated cyclobutane moiety, and an amine group, which are critical for its interaction with the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

Ivosidenib primarily functions through its inhibition of the isocitrate dehydrogenase 1 enzyme, which plays a crucial role in cellular metabolism. The compound binds to the active site of the enzyme, preventing it from converting isocitrate to alpha-ketoglutarate. This inhibition leads to a decrease in levels of alpha-ketoglutarate and an increase in oncometabolites such as 2-hydroxyglutarate, which can contribute to tumorigenesis. The understanding of these reactions is essential for elucidating the drug's mechanism of action and potential side effects.

Mechanism of Action

Process and Data

The mechanism of action for Ivosidenib involves competitive inhibition of the isocitrate dehydrogenase 1 enzyme. By binding to this enzyme, Ivosidenib disrupts the normal metabolic processes within cancer cells that rely on altered metabolic pathways for growth and survival. This disruption ultimately leads to increased levels of 2-hydroxyglutarate, which can influence gene expression and promote oncogenic pathways. Clinical studies have shown that patients with IDH1 mutations respond positively to Ivosidenib treatment, demonstrating its effectiveness as a targeted therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ivosidenib exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under normal conditions but requires protection from moisture and light during storage.

Chemical properties include its reactivity with nucleophiles due to the presence of electrophilic centers within its structure. Its lipophilicity allows for effective cellular uptake, contributing to its bioavailability as an oral medication.

Applications

Scientific Uses

Ivosidenib's primary application lies in oncology, specifically for treating acute myeloid leukemia associated with IDH1 mutations. Beyond this application, ongoing research seeks to explore its potential use in other malignancies characterized by similar metabolic alterations. Additionally, Ivosidenib serves as a valuable tool in scientific studies aimed at understanding the role of metabolic dysregulation in cancer biology.

Introduction

Pathogenomic Context of Ivisol-Associated Diseases

Molecular Targets in PathogenesisIvisol exerts influence through two primary mechanisms:

  • Root Causal Effect Modulation: Ivisol modifies root causal effects (RCEs) in pathogenic networks by binding to transcriptional regulators of virulence genes. Computational models show a 62% suppression in Pseudomonas aeruginosa quorum-sensing pathways when exposed to Ivisol, directly impairing biofilm formation. This aligns with the Treated Root causal Effects (TRE) metric framework, which quantifies intervention efficacy against pathogenic drivers [1].
  • Host-Pathogen Interface Disruption: Ivisol’s sulfonate group competitively inhibits ATP-binding cassette (ABC) transporters in Gram-negative bacteria, reducing toxin efflux (Table 1).

Table 1: Ivisol’s Impact on Bacterial Pathogenicity Markers [1] [6]

PathogenTarget PathwayReduction in Virulence
E. coli O157:H7Shiga toxin secretion48 ± 5%
S. aureus MRSABiofilm biomass67 ± 8%
C. albicansHyphal transformation52 ± 6%

Disease Subtyping ApplicationsTranscriptomic profiling of Ivisol-treated Helicobacter pylori isolates revealed three distinct disease subtypes:

  • Metabolically Dysregulated: 58% of isolates showed TCA cycle suppression.
  • Inflammation-Driven: 32% exhibited downregulated NF-κB signaling.
  • Apoptosis-Resistant: 10% demonstrated persistent cagA expression.This stratification enables precision targeting of Ivisol-based interventions. [1]

Current Research Gaps in Ivisol Pathogenesis and Mitigation

Mechanistic AmbiguitiesDespite promising data, critical unknowns persist:

  • Metabolic Fate: The enzymatic conversion of Ivisol’s 1,3-dioxoisoindolyl moiety into bioactive intermediates remains uncharacterized. Mass spectrometry studies indicate potential cytochrome P450-mediated activation, but specific isoforms involved are unidentified.
  • Resistance Evolution: Repeated sublethal exposure in Acinetobacter baumannii selects for mutations in the sul1 sulfonamide resistance gene, suggesting cross-resistance risk. The frequency of such mutations exceeds 10⁻⁷ after 20 generations. [1] [6]

Technological LimitationsCurrent analytical and synthesis methods impede progress:

  • Detection Sensitivity: Ambient light degrades Ivisol during Raman spectroscopy (t₁/₂ = 4.2 hours), mirroring monolayer transition metal dichalcogenide instability issues. This complicates real-time pathogen interaction tracking.
  • Synthesis Defects: Conventional Fischer indole synthesis yields Ivisol with >10¹³ cm⁻² sulfur vacancies, altering electronic properties and binding affinity. Advanced vapor deposition techniques are not yet optimized for this compound. [6] [8]

Unanswered Biological Questions

  • Does Ivisol’s indole scaffold interfere with eukaryotic serotonin receptors?
  • What role do host microbiome β-glucosidases play in Ivisol activation?

Objectives and Scope of the Study

Primary Research Aims

  • TRE-Based Target Identification: Apply causal inference algorithms to map Ivisol’s root-modifying effects across 200+ bacterial regulons, prioritizing targets with TRE scores >0.85.
  • Nano-Enabled Delivery: Develop WS₂ nanotube-Ivisol hybrids (Fig 1) leveraging van der Waals gaps for protected delivery. Initial simulations predict 92% payload retention in phagolysosomal conditions. [1] [8]

Table 2: Research Methodology Framework [1] [6] [8]

ObjectiveApproachValidation Metrics
Pathogen subtypingSingle-cell RNA-seq of Ivisol-treated biofilmsTRE clustering coefficient >0.9
Metabolic pathway mapping¹³C-isotope tracing + flux balance analysisReaction inclusion score Q < 0.05
Nanocarrier optimizationDFT calculations of WS₂-Ivisol binding energiesΔG ≤ -8.2 kcal/mol

Properties

CAS Number

11132-71-1

Product Name

Ivisol

Molecular Formula

CaO6V2

Synonyms

Ivisol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.